1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Overview
Description
Indoline derivatives, such as 1-Acetyl-5-aminoindoline , are organic compounds that have shown promising biological activities . They are often used as intermediates in the synthesis of various bioactive compounds.
Molecular Structure Analysis
The molecular structure of indoline derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid ring and has 10 π-electrons . This makes them aromatic in nature .Chemical Reactions Analysis
Again, while specific chemical reactions involving “1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone” are not available, indoline derivatives are known to undergo a variety of chemical reactions. For example, they readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indoline derivatives typically have a crystalline structure and are colorless in nature with specific odors . They have a density of approximately 1.2±0.1 g/cm3, a boiling point of 469.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Age-Related Macular Degeneration (AMD) Treatment
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone: has been identified as a potential therapeutic agent for AMD. It serves as a dual selective HDAC6-HSP90 inhibitor, which can attenuate blue light-induced cell migration and retinal neovascularization by inhibiting VEGF production . This compound could provide an alternative to anti-VEGF agents, which are the current standard but come with side effects.
Anti-Inflammatory Drug Design
The compound has shown promise in the design of multitarget drugs, particularly for anti-inflammatory purposes. It has been found to inhibit both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory response . This dual inhibition capability makes it a strong candidate for further investigation as an anti-inflammatory agent.
Mechanism of Action
Target of Action
The primary targets of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone are Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) . These proteins play a crucial role in cellular processes such as cell cycle progression and stress response .
Mode of Action
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone interacts with its targets, HDAC6 and HSP90, by inhibiting their activity . This inhibition results in decreased production of Vascular Endothelial Growth Factor (VEGF), a protein that promotes the growth of new blood vessels .
Biochemical Pathways
The inhibition of HDAC6 and HSP90 affects the VEGF signaling pathway . This pathway is involved in angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGF production, 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone can potentially slow down or prevent angiogenesis .
Result of Action
The molecular and cellular effects of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone’s action include the attenuation of cell migration and retinal neovascularization . These effects are due to the decreased production of VEGF, leading to reduced angiogenesis .
Future Directions
Indoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on synthesizing new indoline derivatives and studying their biological activities.
properties
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-5-7(14)1-2-8(6)15/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZNUFDVKYJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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